molecular formula C7H11NO B13655217 (4,5-Dimethyl-1H-pyrrol-2-yl)methanol

(4,5-Dimethyl-1H-pyrrol-2-yl)methanol

Cat. No.: B13655217
M. Wt: 125.17 g/mol
InChI Key: VYQHSSQHMXYKNI-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-1H-pyrrol-2-yl)methanol is a pyrrole derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position and methyl groups at the 4- and 5-positions of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(4,5-dimethyl-1H-pyrrol-2-yl)methanol

InChI

InChI=1S/C7H11NO/c1-5-3-7(4-9)8-6(5)2/h3,8-9H,4H2,1-2H3

InChI Key

VYQHSSQHMXYKNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 4,5-dimethylpyrrole with formaldehyde under acidic or basic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding pyrrolidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde.

    Reduction: 4,5-Dimethyl-1H-pyrrolidine-2-methanol.

    Substitution: Various halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(4,5-Dimethyl-1H-pyrrol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,5-Dimethyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of bacterial proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone (CAS RN: 1500-93-2)
  • Structure : Features an acetyl (-COCH₃) group at the 2-position and methyl groups at 3- and 5-positions.
  • Properties :
    • Melting Point: 118–121°C .
    • Reactivity: The acetyl group enhances electrophilicity, making it suitable for condensation reactions (e.g., in BODIPY dye synthesis) .
  • Hydrogen bonding via the hydroxyl group may also lower its melting point relative to the acetylated analogue.
(3,5-Dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone (Compound 6 in )
  • Structure : Contains a ketone (-CO-) linked to an o-tolyl group at the 2-position and methyl groups at 3- and 5-positions.
  • Synthesis : Synthesized via C-2 selective acylation of 2,4-dimethyl-1H-pyrrole using EtMgBr and 2-methylbenzoyl chloride .
  • Comparison : The ketone group in this compound facilitates conjugation with aromatic systems, whereas the hydroxymethyl group in the target compound may limit π-conjugation but introduce nucleophilic reactivity (e.g., participation in esterification or etherification).
Obatoclax (GX 15-070)
  • Structure : Includes a (3,5-dimethyl-1H-pyrrol-2-yl)methylene moiety as part of a larger indole-pyrrole hybrid structure .
  • Application : A pro-apoptotic anticancer agent targeting Bcl-2 family proteins .
  • Comparison: The methylene bridge in obatoclax enhances rigidity and planararity, critical for protein binding. In contrast, the hydroxymethyl group in (4,5-Dimethyl-1H-pyrrol-2-yl)methanol introduces flexibility and polar interactions, which might alter bioactivity or pharmacokinetics.
Boiling/Melting Points
  • 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: MP 118–121°C .
  • 2,4-Dimethylpyrrole : BP 165–167°C .
  • Target Compound : Predicted to have a lower melting point than acetylated analogues due to hydrogen bonding from the hydroxyl group, though experimental data are lacking.

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